Butanal oxime

Description

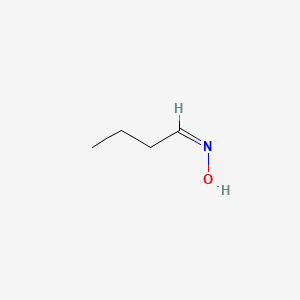

Structure

2D Structure

3D Structure

Properties

CAS No. |

5780-41-6 |

|---|---|

Molecular Formula |

C4H9NO |

Molecular Weight |

87.12 g/mol |

IUPAC Name |

(NZ)-N-butylidenehydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4- |

InChI Key |

KGGVGTQEGGOZRN-PLNGDYQASA-N |

Isomeric SMILES |

CCC/C=N\O |

Canonical SMILES |

CCCC=NO |

boiling_point |

306 °F at 760 mmHg (NTP, 1992) |

density |

0.923 (NTP, 1992) - Less dense than water; will float |

flash_point |

136 °F (NTP, 1992) |

melting_point |

-21.1 °F (NTP, 1992) |

physical_description |

Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber. Clear colorless liquid; [NTP] |

solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) |

vapor_density |

3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Butanal Oxime from Butanal and Hydroxylamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the synthesis of butanal oxime from butanal and hydroxylamine. It covers the fundamental reaction mechanism, detailed experimental protocols derived from established methodologies, and a summary of reaction parameters. The document includes visualizations of the reaction pathway, a general experimental workflow, and factors influencing the synthesis, designed to aid researchers in the successful preparation of aldoximes.

Introduction

Oximes are a class of organic compounds with the general formula R₁R₂C=NOH, where R₁ and R₂ are hydrogen, alkyl, or aryl groups. They are versatile intermediates in organic synthesis, serving as precursors for amides (via the Beckmann rearrangement), nitriles, nitrones, and various nitrogen-containing heterocycles. This compound, also known as butyraldehyde oxime, results from the condensation of butanal with hydroxylamine.[1] It finds applications as an anti-skinning agent in paints and inks and as an intermediate in the manufacturing of plastics and rubber.[1]

The synthesis is a classic condensation reaction, typically proceeding with high efficiency under mild conditions.[2] This guide details the core principles and practical methodologies for this transformation.

Reaction Mechanism and Stoichiometry

The formation of this compound is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.[3]

The overall balanced chemical equation is:

CH₃(CH₂)₂CHO + NH₂OH → CH₃(CH₂)₂CH=NOH + H₂O

The reaction is typically catalyzed by either an acid or a base.

-

Acid Catalysis: A mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydroxylamine.[2]

-

Base Catalysis: A base, such as pyridine or sodium carbonate, serves to neutralize the hydrochloride or sulfate salt of the hydroxylamine reactant, liberating the more reactive free base form (NH₂OH).[4][5]

The detailed mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final oxime product.

References

butanal oxime chemical properties and structure

An In-depth Technical Guide to Butanal Oxime: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as butyraldehyde oxime, is an organic compound belonging to the family of aldoximes. It is formed through the formal condensation of n-butanal's carbonyl group with hydroxylamine[1][2]. This compound and its isomers are utilized in various industrial applications, including as anti-skinning agents in paints and varnishes, and in the synthesis of plastics and rubber[1][2][3]. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor[3][4][5]. It is a flammable liquid and its vapors can form explosive mixtures with air[1][4]. The compound is slightly soluble in water but soluble in organic solvents like ethanol and ether[2][5].

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₄H₉NO | [2][6] |

| Molecular Weight | 87.12 g/mol | [1][6] |

| Melting Point | -29.5 °C | [2][4] |

| Boiling Point | 152-154 °C | [4] |

| Density | 0.906 g/cm³ at 204 °C | [2] |

| Flash Point | 58 °C (136.4 °F) | [2][4] |

| Water Solubility | <0.1 g/100 mL at 20 °C | [2][5] |

| Vapor Density | 3.01 (Relative to Air) | [2][5] |

| Refractive Index | 1.4367 | [2][4] |

| pKa | 11.03 ± 0.11 (Predicted) | [4][5] |

Chemical Structure and Isomerism

The chemical structure of this compound is characterized by a C=N double bond, which results in stereoisomerism. The two isomers are designated as syn and anti based on the spatial arrangement of the hydroxyl group (-OH) relative to the hydrogen atom on the carbon of the C=N bond.

Caption: Syn and anti isomers of this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of oximes is the reaction of an aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base. Below are two detailed protocols.

Protocol 1: Solvent-Free Synthesis by Grinding

This method is environmentally friendly and offers high yields in a short reaction time.

-

Reactants: Combine butanal (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (3 mmol) in a mortar[7].

-

Grinding: Grind the mixture thoroughly with a pestle at room temperature for approximately 2-5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[7][8].

-

Work-up:

Protocol 2: Classical Synthesis by Reflux

This is a traditional method for oxime synthesis.

-

Reaction Mixture: In a round-bottom flask, dissolve butanal (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol (30 mL). Add pyridine (20 mL) as a base[9][10].

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction's completion using TLC[9][11].

-

Isolation:

-

After cooling to room temperature, remove the ethanol using a rotary evaporator[9][11].

-

Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL)[11].

-

Wash the combined organic layers with 1 M hydrochloric acid to remove pyridine, followed by a wash with deionized water[11].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound and for distinguishing between the syn and anti isomers.

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz)[7].

-

Expected ¹H NMR Signals: The spectrum will show characteristic signals for the propyl group (CH₃, CH₂, CH₂), the aldehydic proton (CH=N), and the hydroxyl proton (N-OH). The chemical shift of the aldehydic proton can help differentiate between the syn and anti isomers.

-

Expected ¹³C NMR Signals: The spectrum will display signals corresponding to the carbons of the propyl group and the carbon of the C=N double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A thin liquid film of this compound can be placed between two salt plates (e.g., NaCl or KBr) for analysis.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Characteristic Absorption Bands:

-

O-H stretch: A broad band in the region of 3100-3500 cm⁻¹.

-

C-H stretch (alkyl): Strong absorptions around 2850-2960 cm⁻¹.

-

C=N stretch: A medium intensity band around 1640-1690 cm⁻¹.

-

N-O stretch: A band in the region of 930-960 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture and confirming the molecular weight of the synthesized compound.

-

Sample Preparation: Dilute a small sample of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). The oven temperature program should be optimized to achieve good separation of the isomers and any impurities.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the structure of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and analysis.

Safety and Handling

This compound is a flammable liquid and should be handled with care. It can cause severe eye irritation and may cause an allergic skin reaction[12]. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents and acids[4][5]. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[13].

This technical guide provides a foundational understanding of the chemical properties and structure of this compound, along with practical experimental protocols for its synthesis and characterization, intended to support researchers and professionals in the fields of chemistry and drug development.

References

- 1. Butanal, oxime | C4H9NO | CID 8069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Butanonoxime - oxytec [oxytec.com]

- 4. Cas 110-69-0,Butyraldehyde oxime | lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Butanal, oxime [webbook.nist.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

A Comprehensive Technical Guide to Butyraldehyde Oxime

This technical guide provides an in-depth overview of butyraldehyde oxime, also known as butyraldoxime, a versatile chemical compound with applications in various industries. This document, intended for researchers, scientists, and drug development professionals, details its chemical identity, physicochemical properties, and synthesis protocols.

Chemical Identity: IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-butylidenehydroxylamine [1]. It is also commonly referred to as Butanal, oxime [2][3]. Butyraldehyde oxime is an aliphatic aldoxime formed from the condensation of n-butanal and hydroxylamine[3].

It is known by a variety of synonyms, which include[1][2][3][4][5][6]:

-

Butanal oxime

-

Butyraldoxime

-

n-Butyraldoxime

-

Butylaldoxime

-

n-Butylaldoxime

-

(1E)-Butanal oxime

-

(E)-CH3(CH2)2CH=NOH

-

Exkin 1

-

Skino No. 1

-

Troykyd anti-skin bto

-

USAF AM-6

-

NSC 1487

Physicochemical Properties

Butyraldehyde oxime is a colorless liquid with a characteristic pungent odor[4][6][7]. It is a flammable liquid that is slightly soluble in water and slightly less dense than water[1][3][4][8]. Its vapors are heavier than air[1][3][4][8]. The compound is stable but combustible and incompatible with strong oxidizing agents, powdered metals, and acids[4][5][6]. It is important to note that butyraldehyde oxime can be highly explosive during vacuum distillation[4][8].

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO | [4][7] |

| Molecular Weight | 87.12 g/mol | [1][4][7] |

| CAS Registry Number | 110-69-0 | [2][4] |

| Melting Point | -29.5 °C | [4][5][7] |

| Boiling Point | 152-154 °C | [4][5][7] |

| Density | 0.923 g/cm³ | [4][7] |

| Flash Point | 58 °C (140 °F) | [4][5][7] |

| Vapor Pressure | 2.26 mmHg at 25°C | [4][7] |

| Water Solubility | <0.1 g/100 mL at 20 °C | [4][5][6] |

| Refractive Index | 1.4367 | [4][5][7] |

| pKa | 11.03 ± 0.11 (Predicted) | [4][5][6] |

Experimental Protocols: Synthesis of Butyraldehyde Oxime

Oximes are typically synthesized through the reaction of an aldehyde or ketone with hydroxylamine[9]. The classical method involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base[10]. More recent and efficient methods utilize grinding techniques or different catalytic systems to achieve high yields in shorter reaction times[11][12].

A specific preparation method for butyraldehyde oxime is detailed as follows[4]:

Objective: To synthesize Butyraldehyde Oxime.

Materials:

-

Butylamine (73 g, 1 mole)

-

12.2% aqueous solution of sodium tungstate (109 g)

-

28% hydrogen peroxide (220 g)

-

Ethanol

-

Sodium chloride

Procedure:

-

A mixture of butylamine and the aqueous sodium tungstate solution is prepared and stirred slowly.

-

The 28% hydrogen peroxide is added to the mixture over a period of 1.75 hours. The temperature is maintained at 15°C by cooling.

-

During the reaction, 130 ml of ethanol is added in portions to clarify the emulsion that may form.

-

After the addition of hydrogen peroxide is complete, the resulting green solution is stirred for an additional hour at 15°C.

-

The reaction mixture is then cooled and neutralized.

-

Ethanol is removed under reduced pressure.

-

The solution is saturated with sodium chloride.

-

The oily product (butyraldehyde oxime) is separated and purified by distillation to yield 50 g (58% yield) with a boiling point of 152°C[4].

Visualization of Synthesis Pathway

The following diagram illustrates the general chemical reaction for the synthesis of an aldoxime, specifically butyraldehyde oxime, from its corresponding aldehyde and hydroxylamine.

Figure 1: Synthesis of Butyraldehyde Oxime.

References

- 1. Butanal, oxime | C4H9NO | CID 8069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanal, oxime [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. Cas 110-69-0,Butyraldehyde oxime | lookchem [lookchem.com]

- 5. 110-69-0 CAS MSDS (Butyraldehyde oxime) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. Butyraldehyde oxime | 110-69-0 [chemicalbook.com]

- 9. Oxime - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

butanal oxime molecular weight and formula

An In-depth Technical Guide to Butanal Oxime

Introduction

This compound, also known as butyraldehyde oxime, is an organic compound belonging to the family of aldoximes.[1] It is formed through the formal condensation of n-butanal's carbonyl group with hydroxylamine.[1] This compound serves various roles in chemical synthesis, including its use in the production of plastics and rubber.[1] This guide provides a comprehensive overview of its core chemical properties, experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Core Chemical and Physical Properties

This compound is a flammable liquid that is slightly less dense than water and has vapors that are heavier than air.[1] A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [1][2][3][4][5] |

| Molecular Weight | 87.12 g/mol | [1][3][4] |

| Exact Mass | 87.1204 g/mol | [2] |

| CAS Registry Number | 110-69-0 | [2] |

| Density | 0.906 g/cm³ at 204 °C | [1] |

| Melting Point | -29.5 °C | [1][4] |

| Boiling Point | 154 °C | [1] |

| Flash Point | 58 °C (140 °F) | [1] |

| Water Solubility | <0.1 g/100 mL at 20 °C | [1] |

| Vapor Density | 3.01 (Relative to Air) | [1] |

Experimental Protocols

The synthesis and analysis of oximes are fundamental procedures in organic chemistry. The following sections detail representative experimental methodologies.

Synthesis of this compound via Grinding Method

Oximation can be achieved efficiently through solvent-free methods, which are environmentally advantageous.[6] One such approach is the grinding method, which can be performed at room temperature.[6][7]

Materials:

-

Butanal (1 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)[6]

-

Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)[6]

-

Mortar and pestle[6]

-

Ethyl acetate[6]

-

Deionized water[6]

Procedure:

-

Combine butanal, hydroxylamine hydrochloride, and bismuth(III) oxide in a mortar.[6]

-

Grind the mixture thoroughly with a pestle. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, add ethyl acetate (e.g., 2 x 10 mL) to the mixture and triturate.[6]

-

Filter the mixture to separate the Bi₂O₃ catalyst.[6]

-

Concentrate the filtrate and add deionized water to precipitate the this compound product.[6]

-

Collect the solid precipitate by filtration and dry it under a high vacuum to yield the pure oxime.[6]

Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique for the analysis of volatile compounds like oximes. Workplace air concentrations of various ketoximes can be determined by drawing a known volume of air through an adsorbent tube, followed by desorption and GC analysis.[8]

Materials and Equipment:

-

Gas chromatograph with a nitrogen-selective detector (NSD)[8]

-

Chromosorb 106 tube (or similar adsorbent)[8]

-

Sampling pump[8]

-

Methanol (for desorption)[8]

-

Internal standard (e.g., dicyclohexylamine)[8]

-

Volumetric flasks for standard preparation[8]

Procedure:

-

Sampling: Use a pump to draw a defined volume of air through the Chromosorb 106 tube, where the this compound adsorbs to the material.[8]

-

Desorption: Desorb the collected oxime from the tube using a precise volume of methanol.[8]

-

Sample Preparation: Add an internal standard to the methanol extract to prepare it for injection. Prepare a series of calibration solutions with known concentrations of this compound.[8]

-

GC Analysis: Inject the sample into the gas chromatograph. The components are separated based on their volatility and interaction with the column's stationary phase. The nitrogen-selective detector is used for quantification.[8]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard, based on the calibration curve.[8]

Synthesis Pathway Visualization

The following diagram illustrates the workflow for the classical synthesis of this compound from butanal and hydroxylamine hydrochloride.

Caption: Workflow for the classical synthesis of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Butanal, oxime [webbook.nist.gov]

- 3. Butanal, oxime (CAS 110-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 110-69-0 CAS MSDS (Butyraldehyde oxime) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Butanal, oxime [webbook.nist.gov]

- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. baua.de [baua.de]

An In-depth Technical Guide to the E/Z Isomerism and Stereochemistry of Butanal Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of butanal oxime, with a focus on its E and Z isomerism. This compound, an aliphatic aldoxime, serves as a fundamental model for understanding the synthesis, characterization, and stereochemical considerations of oximes, a class of compounds with significant applications in organic synthesis and medicinal chemistry. The spatial arrangement of the hydroxyl group relative to the alkyl chain in this compound gives rise to two distinct geometric isomers, (E)-butanal oxime and (Z)-butanal oxime, each with unique physical and spectroscopic properties.

The Core of this compound Stereochemistry: E/Z Isomerism

The existence of (E) and (Z) isomers in this compound is a direct consequence of the restricted rotation around the carbon-nitrogen double bond (C=N).[1] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereochemical descriptor. For this compound, the hydroxyl (-OH) group and the hydrogen atom are attached to the nitrogen and the imine carbon, respectively. The other substituents are the lone pair on the nitrogen and the propyl group on the carbon.

-

In the (E)-isomer (anti), the hydroxyl group and the higher-priority group on the imine carbon (the propyl group) are on opposite sides of the C=N double bond.

-

In the (Z)-isomer (syn), the hydroxyl group and the higher-priority group on the imine carbon are on the same side of the C=N double bond.

The interconversion between these isomers is possible but generally requires energy input, such as heat or acid catalysis, to overcome the rotational energy barrier.[2] At room temperature, the isomers are typically stable and can be separated.[2]

Synthesis and Isomer Ratios

The standard synthesis of this compound involves the condensation reaction of butanal with hydroxylamine, typically using hydroxylamine hydrochloride and a base to liberate the free hydroxylamine.[3] This reaction commonly yields a mixture of (E) and (Z) isomers.

The ratio of the (E) and (Z) isomers of aldoximes formed during synthesis is influenced by reaction conditions such as temperature, pH, and solvent.[2] Classical synthetic methods for aldoximes often produce mixtures with Z:E ratios ranging from 85:15 to 1:1.[2] Stereoselective synthesis methods aim to produce a single isomer preferentially. For instance, certain base-catalyzed reactions have been shown to favor the formation of the (E)-isomer of aldoximes.[2]

Spectroscopic Characterization and Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers of this compound. The chemical environment of the protons and carbons alpha to the C=N bond is significantly different in the two isomers, leading to distinct chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Isomers

| Proton | Predicted Chemical Shift (ppm) - (E)-isomer | Predicted Chemical Shift (ppm) - (Z)-isomer | Rationale for Difference |

| -CH=NOH | ~ 7.4 ppm | ~ 6.7 ppm | The imine proton in the E isomer is syn to the hydroxyl group's lone pairs and experiences deshielding, resulting in a downfield shift. In the Z isomer, it is anti and appears more upfield. |

| -NOH | ~ 9.0 - 11.0 ppm | ~ 9.0 - 11.0 ppm | The chemical shift of the oxime proton is highly dependent on solvent and concentration and is not a reliable indicator for E/Z differentiation on its own. |

| α-CH₂ | ~ 2.2 ppm | ~ 2.4 ppm | The α-protons in the Z isomer are in closer proximity to the hydroxyl group and experience greater deshielding. |

| β-CH₂ | ~ 1.5 ppm | ~ 1.5 ppm | Minimal difference expected as they are further from the C=N bond. |

| γ-CH₃ | ~ 0.9 ppm | ~ 0.9 ppm | Minimal difference expected. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Isomers

| Carbon | Predicted Chemical Shift (ppm) - (E)-isomer | Predicted Chemical Shift (ppm) - (Z)-isomer | Rationale for Difference |

| -C=NOH | ~ 150 ppm | ~ 149 ppm | The imine carbon in the Z isomer is generally slightly more shielded. |

| α-C | ~ 28 ppm | ~ 22 ppm | The α-carbon in the Z isomer experiences a significant shielding effect (upfield shift) due to the syn orientation of the hydroxyl group (gamma-gauche effect). |

| β-C | ~ 20 ppm | ~ 20 ppm | Minimal difference expected. |

| γ-C | ~ 14 ppm | ~ 14 ppm | Minimal difference expected. |

Note: The chemical shift values presented are estimations based on computational predictions and general trends observed for aldoximes. Experimental verification is required for definitive assignment.

Experimental Protocols

General Synthesis of this compound (E/Z Mixture)

Materials:

-

Butanal

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Pyridine

-

Ethanol or Methanol

-

Water

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in water.

-

In a separate beaker, prepare a solution of sodium carbonate in water.

-

Cool the hydroxylamine hydrochloride solution in an ice bath and slowly add the sodium carbonate solution with stirring.

-

To this mixture, add a solution of butanal in ethanol.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with diethyl ether or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a mixture of E and Z isomers.

Separation of this compound E/Z Isomers

The separation of the (E) and (Z) isomers of this compound can be challenging but is typically achieved by column chromatography.

Materials:

-

Crude this compound (E/Z mixture)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

TLC plates and developing chamber

-

Fraction collector and rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude this compound mixture in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC. The two isomers should have different Rf values.

-

Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

-

Characterize the separated isomers using NMR spectroscopy to confirm their stereochemistry.

Visualizing Workflows and Relationships

Synthesis and Isomerization Pathway

Caption: General workflow for the synthesis and separation of this compound isomers.

Logical Workflow for Isomer Determination

Caption: Decision-making process for assigning E/Z stereochemistry based on NMR data.

References

An In-depth Technical Guide to the Synthesis of Butanal Oxime Derivatives and Analogues for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis of Butanal Oxime and Its Analogues

The synthesis of this compound, an aliphatic aldoxime, and its analogues is a fundamental process in organic chemistry with significant implications for the development of novel therapeutics. Oximes and their derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide provides a comprehensive overview of the synthesis, experimental protocols, and potential applications of this compound and related compounds.

The primary route to synthesizing this compound involves the condensation reaction between n-butanal and a hydroxylamine salt, typically hydroxylamine hydrochloride, often in the presence of a base to liberate the free hydroxylamine.

General Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are experimental protocols for the synthesis of this compound and a representative analogue.

Protocol 1: Synthesis of n-Butanal Oxime

This protocol is adapted from a method used for preparing ¹⁵N-labeled butyraldoxime and is a standard procedure for aliphatic aldoximes.[3]

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

n-Butanal (freshly distilled)

-

Sodium hydroxide (NaOH)

-

Water

-

Hexane (for recrystallization)

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride (3.0 g, 0.04 mol) in 4.0 mL of water.

-

With stirring and while maintaining the temperature below 10°C (using an ice bath), add freshly distilled n-butanal (3.1 g, 0.04 mol).

-

Subsequently, add a solution of sodium hydroxide (1.7 g, 0.04 mol) in 2.3 mL of water to the mixture.

-

Allow the mixture to stand for 20 hours to ensure the completion of the reaction.

-

The resulting this compound can be purified by recrystallization from hexane.

-

The final product should be confirmed by IR and ¹H NMR spectroscopy. A reported yield for a similar synthesis is 41.3%.[3]

Protocol 2: General Procedure for Aliphatic Aldoxime Synthesis via Grinding

This solvent-free method is environmentally friendly and efficient for a range of aldehydes.[4]

Materials:

-

Aliphatic aldehyde (e.g., butanal, pentanal, hexanal) (2 mmol)

-

Hydroxylamine hydrochloride (2 mmol, 0.139 g)

-

Anhydrous sodium carbonate (Na₂CO₃) (3 mmol, 0.318 g)

-

Ethyl acetate

-

Water

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a mortar, thoroughly grind a mixture of the aldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) at room temperature for approximately 2 minutes.

-

After the reaction is complete, add 10 mL of water to the mortar.

-

Extract the solution with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous calcium chloride for 12 hours.

-

Filter the solution and remove the solvent under reduced pressure to obtain the aldoxime.

Data Presentation: Synthesis of Aliphatic Aldoximes

The following table summarizes reaction conditions and yields for the synthesis of various aliphatic aldoximes, providing a comparative view of different methodologies.

| Aldehyde | Method | Reagents | Solvent | Time | Temp. | Yield (%) | Reference |

| n-Butanal | Aqueous Synthesis | NH₂OH·HCl, NaOH | Water | 20 h | <10°C | 41.3 | [3] |

| Heptaldehyde | Aqueous Synthesis | NH₂OH·HCl, Na₂CO₃ | Water | 1 h | 45°C | ~85-87 | [5] |

| 1-Hexene | One-pot Hydroformylation | Rh(acac)(CO)₂, Sulfoxantphos, NH₂OH | Water/1-Butanol | 1 h | 100°C | >80 | [6] |

| 1-Octene | One-pot Hydroformylation | Rh(acac)(CO)₂, Sulfoxantphos, NH₂OH | Water/1-Butanol | 1 h | 100°C | 85 | [6][7] |

| 1-Decene | One-pot Hydroformylation | Rh(acac)(CO)₂, Sulfoxantphos, NH₂OH | Water/1-Butanol | >2 h | 100°C | ~75 | [6] |

| 1-Dodecene | One-pot Hydroformylation | Rh(acac)(CO)₂, Sulfoxantphos, NH₂OH | Water/1-Butanol | >3 h | 100°C | ~70 | [6] |

| Various Aldehydes | Grinding | NH₂OH·HCl, Na₂CO₃ | Solvent-free | 2 min | RT | 95 (general) | [4] |

Synthesis of this compound Derivatives: O-Alkylation

A primary route to this compound derivatives is through O-alkylation, which yields oxime ethers. These derivatives can exhibit modified biological activities and physicochemical properties.

General Reaction Scheme for O-Alkylation:

Caption: Synthesis of O-alkyl this compound derivatives.

Protocol 3: General Procedure for O-Alkylation of Oximes

This classical method can be adapted for this compound to produce a variety of O-substituted derivatives.[8]

Materials:

-

This compound

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Inert solvent (e.g., THF, DMF)

Procedure:

-

Dissolve this compound in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base such as sodium hydride or sodium methoxide portion-wise to form the oxime salt.

-

Once the salt formation is complete (cessation of hydrogen evolution for NaH), add the alkyl halide dropwise.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until completion (monitored by TLC).

-

Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by chromatography or distillation.

Biological Activity and Signaling Pathways

Oxime derivatives have garnered significant interest in drug development due to their diverse pharmacological activities. A key mechanism of action for some oxime-containing drugs is the reactivation of acetylcholinesterase (AChE), an enzyme critical for nerve function that can be inhibited by organophosphates.[1][9]

Acetylcholinesterase (AChE) Reactivation Pathway

The reactivation of AChE by an oxime, such as pralidoxime (2-PAM), serves as a model for the potential mechanism of this compound derivatives designed as nerve agent antidotes.

References

- 1. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03141K [pubs.rsc.org]

- 7. One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. EP0121701A1 - Process for the production of o-substituted oximes - Google Patents [patents.google.com]

- 9. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Oxime Formation from Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive examination of the chemical mechanism, kinetics, and experimental protocols for the formation of oximes from aldehydes. It is intended to serve as a technical resource for professionals in organic synthesis and medicinal chemistry.

Core Mechanism of Oxime Formation

The synthesis of oximes from aldehydes and hydroxylamine is a condensation reaction that proceeds in a two-stage mechanism: nucleophilic addition followed by dehydration.[1][2] The overall reaction is reversible and typically catalyzed by a weak acid.[3]

Stage 1: Nucleophilic Addition to form a Carbinolamine Intermediate

The reaction is initiated by the activation of the aldehyde's carbonyl group. In a weakly acidic medium, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[3][4] The lone pair of electrons on the nitrogen atom of hydroxylamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon.[5][6] This attack forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[3][7] This step is followed by proton transfers to neutralize the nitrogen and prepare the hydroxyl group for elimination.[3]

Stage 2: Dehydration of the Intermediate

The carbinolamine intermediate is unstable and readily undergoes dehydration to form the final oxime product.[3] The acid catalyst facilitates this step by protonating the hydroxyl group on the original carbonyl carbon, converting it into a good leaving group (water).[5][7] Subsequently, the lone pair on the adjacent nitrogen atom forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the neutral oxime and regenerates the acid catalyst.[3][7]

The overall mechanism is illustrated in the diagram below.

Figure 1: General mechanism of acid-catalyzed oxime formation from an aldehyde.

The Critical Role of pH

The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is fastest in weakly acidic conditions, typically around pH 4-5.[7][8] This is due to a delicate balance:

-

In highly acidic solutions (low pH): The hydroxylamine nucleophile (pKa ≈ 6) becomes protonated to form H₃N⁺OH, which is not nucleophilic. This significantly slows down or halts the initial addition step.[4][7]

-

In neutral or basic solutions (high pH): There is insufficient acid to effectively protonate the carbonyl oxygen of the aldehyde. This reduces the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack. The dehydration step, which is acid-catalyzed, is also significantly slower.[4]

Therefore, a slightly acidic buffer is optimal as it provides enough protons to catalyze the reaction without deactivating the hydroxylamine nucleophile.[4][7]

Figure 2: Relationship between pH and the rate of oxime formation.

Catalysis of Oxime Formation

While acid catalysis is standard, the rate of oxime formation, especially at neutral pH, can be significantly enhanced by nucleophilic catalysts such as aniline and its derivatives.[8][9] Aniline reacts with the aldehyde to form a protonated Schiff base (an iminium ion), which is much more reactive towards transimination with hydroxylamine than the original protonated aldehyde.[8] This catalytic pathway is particularly valuable in biological applications where maintaining a physiological pH is crucial.[7][9]

Quantitative Data

The formation of oximes is an equilibrium process. The stability of the resulting oxime and the kinetics of its formation are influenced by the structure of the aldehyde, the reaction conditions, and the presence of catalysts.

Kinetic Data

The rate of oxime formation is generally second-order. Aldehydes are substantially more reactive than ketones, primarily due to reduced steric hindrance.[10] Aromatic aldehydes are potent electrophiles and are often more reactive than aliphatic aldehydes.[10]

Table 1: Selected Second-Order Rate Constants for Oxime Formation

| Aldehyde/Ketone | Nucleophile | Conditions | Catalyst (Concentration) | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aminooxyacetyl-peptide | pH 7.0, Room Temp. | Aniline (100 mM) | 8.2 ± 1.0 | [10] |

| Citral | Aminooxy-dansyl | pH 7.4 | Aniline (50 mM) | 48.6 | [9] |

| 2-Pentanone | Aminooxy-dansyl | pH 7.4 | Aniline (100 mM) | 0.082 | [9] |

| Various Aldehydes | Hydroxylamine | pH 1.0, 30 °C | None | Varies (complex kinetics) |[11] |

Note: Direct comparison of rate constants can be challenging due to variations in experimental conditions (pH, temperature, buffer, specific reactants).

Equilibrium Constants

Oxime linkages are generally more hydrolytically stable than corresponding hydrazone or imine bonds.[10][12] The equilibrium constant (Keq) for oxime formation is typically large, favoring the product.

Table 2: Equilibrium Constants for Imine-Type Bond Formation

| Bond Type | Reactants | Equilibrium Constant (Keq, M⁻¹) | Reference |

|---|---|---|---|

| Oxime | Aldehyde + Aminooxy | > 10⁸ | [10] |

| Hydrazone | Aldehyde + Hydrazine | 10⁴ - 10⁶ |[10] |

Experimental Protocols

Multiple protocols exist for the synthesis of oximes, ranging from classical reflux methods to modern, environmentally benign approaches.

Protocol 1: Classical Synthesis using Pyridine

This method employs pyridine as a weak base to neutralize the HCl released from hydroxylamine hydrochloride, maintaining a suitable pH for the reaction.[13][14]

Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

-

Base Addition: Add pyridine (2.0 mmol) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol via rotary evaporation.

-

Extraction: Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with 1 M HCl (2 x 15 mL) to remove residual pyridine, followed by a wash with deionized water (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the solution and concentrate it under reduced pressure to obtain the crude oxime, which can be further purified by recrystallization.[13]

Protocol 2: Solvent-Free Synthesis using Bismuth(III) Oxide

This "green chemistry" approach utilizes grindstone chemistry, avoiding the use of organic solvents.[15]

Methodology:

-

Mixing: Place the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) in a mortar.

-

Reaction: Grind the mixture with a pestle for the time specified by TLC monitoring (typically 2-20 minutes).

-

Extraction: Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture and triturate.

-

Catalyst Removal: Filter the mixture to separate the solid Bi₂O₃ catalyst.

-

Isolation: Concentrate the filtrate to approximately 6 mL. Add water to precipitate the oxime product.

-

Drying: Collect the precipitate by filtration and dry it under high vacuum to yield the pure oxime.[15]

Figure 3: Comparative workflow for classical and solvent-free oxime synthesis.

Product Characterization

Oximes can be characterized using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Oximes show characteristic absorption bands for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹).[1][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the proton of the hydroxyl group (-OH) appears as a broad singlet, typically between δ = 8.0-10.0 ppm, which is exchangeable with D₂O.[15] The proton on the imine carbon (R-CH=NOH) also has a characteristic chemical shift.

-

Mass Spectrometry: Provides the molecular weight of the product, confirming its identity.[15]

References

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. Oxime formation [quimicaorganica.org]

- 3. orgosolver.com [orgosolver.com]

- 4. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. byjus.com [byjus.com]

physical properties of butanal oxime (boiling point, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of butanal oxime, with a specific focus on its boiling and melting points. This document is intended to serve as a valuable resource for laboratory and research applications, offering detailed data, experimental methodologies, and a conceptual framework for understanding the relationship between the molecule's structure and its physical characteristics.

Introduction to this compound

This compound, also known as butyraldehyde oxime, is an organic compound belonging to the family of oximes. It is formed through the condensation reaction of n-butanal with hydroxylamine.[1][2] Its chemical structure consists of a butyl group attached to a carbon-nitrogen double bond, with a hydroxyl group bonded to the nitrogen atom. This structure gives rise to specific intermolecular forces that dictate its physical properties. This compound is utilized in various industrial applications, including as an anti-skinning agent in paints and lacquers and in the synthesis of other organic compounds.[1][2]

Physical Properties of this compound

The physical properties of this compound have been determined by various experimental methods. The following table summarizes the reported values for its boiling and melting points from multiple sources.

| Physical Property | Value | Source(s) |

| Boiling Point | 152-154 °C at 760 mmHg | [3] |

| 154 °C | [2] | |

| 306 °F (152.2 °C) at 760 mmHg | [1][4] | |

| 157-158 °C | [5] | |

| Melting Point | -29.5 °C | [2][3][6] |

| -21.1 °F (-29.5 °C) | [1] |

Experimental Protocols for Determining Physical Properties

The determination of accurate boiling and melting points is crucial for the characterization and purity assessment of chemical compounds. The following are standard experimental protocols that can be employed for this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., mineral oil)

-

Sample of this compound (in solid form)

Procedure:

-

Sample Preparation: A small amount of solid this compound is finely powdered and packed into the bottom of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath of the melting point apparatus.

-

Heating: The heating bath is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point of this compound.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

-

Cooling and Repetition: The apparatus is allowed to cool, and the determination can be repeated with a fresh sample to ensure accuracy.

Boiling Point Determination (Distillation Method)

The distillation method is a standard procedure for determining the boiling point of a liquid.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or water bath

-

Boiling chips

-

Sample of this compound

Procedure:

-

Apparatus Assembly: A distillation apparatus is assembled with the this compound sample and a few boiling chips in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance at the given atmospheric pressure.

-

Pressure Correction: Since the boiling point is dependent on pressure, the recorded atmospheric pressure should be noted. If the pressure is not at standard sea level (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to the normal boiling point.

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces. The following diagram illustrates this relationship.

Caption: Molecular structure and its influence on physical properties.

References

- 1. Butanal, oxime | C4H9NO | CID 8069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 110-69-0 CAS MSDS (Butyraldehyde oxime) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Butanone oxime | C4H9NO | CID 7292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. atamankimya.com [atamankimya.com]

solubility of butanal oxime in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butanal oxime in aqueous and organic media. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Quantitative Solubility Data

The solubility of this compound has been characterized in water, with qualitative information available for several organic solvents. A summary of the available data is presented in the table below for easy comparison.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 20 | < 0.1 g/100 mL | [1][2] |

| Water | 20 | < 1 mg/mL | [3] |

| Ethanol | Not Specified | Soluble | [1] |

| Ether | Not Specified | Soluble | [1] |

| Chloroform | Not Specified | Slightly Soluble | [2][4] |

| Methanol | Not Specified | Slightly Soluble | [2][4] |

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not extensively documented in publicly available literature, a general methodology can be employed based on established principles for organic compounds. The following protocol is adapted from the OECD Test Guideline 105 for Water Solubility and general laboratory practices for determining solubility in organic solvents.

Principle

The solubility of a compound in a given solvent at a specific temperature is determined by establishing a saturated solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Apparatus

-

This compound (high purity)

-

Solvent of interest (e.g., Water, Ethanol, Methanol, Chloroform, Ether)

-

Analytical balance

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or other appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))

Experimental Procedure

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The use of an excess ensures that a saturated state can be reached.

-

The vial is placed in a constant temperature bath set to the desired temperature (e.g., 20°C or 25°C) and agitated using a magnetic stirrer or shaker.

-

The mixture is allowed to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, the agitation is stopped, and the vial is left undisturbed in the constant temperature bath to allow the undissolved this compound to settle.

-

To ensure complete separation of the solid and liquid phases, the sample is then centrifuged at a controlled temperature.

-

-

Sample Analysis:

-

A clear aliquot of the supernatant is carefully withdrawn using a syringe.

-

The aliquot is immediately filtered through a membrane filter compatible with the solvent to remove any remaining suspended particles.

-

The filtered saturated solution is then accurately diluted with the appropriate solvent.

-

The concentration of this compound in the diluted solution is determined using a validated analytical method, such as GC-FID or HPLC-UV. A calibration curve prepared with known concentrations of this compound is used for quantification.

-

-

Data Reporting:

-

The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in units of g/100 mL or mg/mL.

-

Visualizations

Synthesis of this compound

This compound is synthesized via the condensation reaction of butanal (also known as butyraldehyde) with hydroxylamine. This is a common method for the preparation of oximes from aldehydes or ketones.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Butanal Oxime in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Butanal oxime, also known as butyraldehyde oxime, is a valuable and versatile intermediate in organic synthesis.[1] Its utility stems from the reactive yet stable nature of the oxime functional group, which can be readily transformed into a variety of other important functionalities, including amines, amides, and nitriles. These transformations make this compound a key precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into key derivatives.

Key Applications of this compound

This compound serves as a pivotal building block for several critical functional group transformations:

-

Reduction to Primary Amines: The oxime group can be efficiently reduced to a primary amine, providing a straightforward route to butylamine and its derivatives. Primary amines are fundamental components in a vast array of biologically active molecules and are widely used in drug discovery and development.

-

Beckmann Rearrangement to Amides: Under acidic conditions, this compound undergoes a Beckmann rearrangement to yield N-propylacetamide.[2][3][4] This reaction is a powerful tool for the synthesis of substituted amides, which are prevalent in pharmaceuticals and natural products.

-

Dehydration to Nitriles: The dehydration of this compound provides a direct pathway to butyronitrile.[5] Nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines, further expanding their synthetic utility.

Beyond these core transformations, this compound is also utilized as an anti-skinning agent in paints and lacquers and finds applications in the production of plastics and rubber.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its important derivatives is presented in the table below for easy reference.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| This compound | C₄H₉NO | 87.12 | 152 | -29.5 | 0.923 |

| Butylamine | C₄H₁₁N | 73.14 | 78 | -49 | 0.74 |

| N-Propylacetamide | C₅H₁₁NO | 101.15 | 223-225 | 18 | 0.913 |

| Butyronitrile | C₄H₇N | 69.11 | 116-117 | -112 | 0.794 |

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound and its conversion to butylamine, N-propylacetamide, and butyronitrile.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from butanal and hydroxylamine hydrochloride. The reaction proceeds via a condensation reaction.

Materials:

-

Butanal (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (1.2 eq)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butanal (1.0 eq), hydroxylamine hydrochloride (1.1 eq), sodium acetate (1.2 eq), and ethanol (5 mL per gram of butanal).

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Expected Yield: 85-95%

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Protocol 2: Reduction of this compound to Butylamine

This protocol details the reduction of this compound to butylamine using sodium borohydride and zirconium(IV) chloride on alumina, a rapid and high-yielding method.[6]

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Zirconium(IV) chloride (ZrCl₄) (0.3 eq)

-

Alumina (Al₂O₃)

-

Mortar and pestle

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate

-

Filter funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry mortar, thoroughly grind alumina (approximately the same weight as this compound).

-

Add zirconium(IV) chloride (0.3 eq) to the mortar and continue to grind until a fine, homogeneous powder is obtained.

-

Add this compound (1.0 eq) to the mortar and mix briefly.

-

Carefully add sodium borohydride (1.5 eq) portion-wise while continuously grinding the mixture. The reaction is exothermic and may proceed rapidly.

-

After the addition is complete, continue grinding for an additional 2-3 minutes.

-

Transfer the solid mixture to a flask and add dichloromethane (20 mL).

-

Stir the suspension for 5 minutes, then filter to remove the inorganic solids.

-

Wash the solids with additional dichloromethane (2 x 10 mL).

-

Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain butylamine.

Expected Yield: >90%[6]

Diagram of the Reduction Workflow:

Caption: Workflow for the reduction of this compound to butylamine.

Protocol 3: Beckmann Rearrangement of this compound to N-Propylacetamide

This protocol describes the acid-catalyzed Beckmann rearrangement of this compound to N-propylacetamide.[7]

Materials:

-

This compound (1.0 eq)

-

Polyphosphoric acid (PPA)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, place this compound (1.0 eq).

-

Carefully add polyphosphoric acid (approximately 10 times the weight of the oxime).

-

Heat the mixture with stirring to 80-90 °C and maintain for 1 hour.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the viscous mixture onto crushed ice in a beaker.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-propylacetamide.

Expected Yield: 70-85%

Diagram of the Beckmann Rearrangement:

Caption: Workflow for the Beckmann rearrangement of this compound.

Protocol 4: Dehydration of this compound to Butyronitrile

This protocol outlines the dehydration of this compound to butyronitrile using a simple thermal method with a catalytic amount of a dehydrating agent. A one-pot synthesis from the aldehyde is also a viable option.[8][9]

Materials:

-

This compound (1.0 eq)

-

Anhydrous ferrous sulfate (FeSO₄) (catalytic amount, e.g., 5 mol%)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), a catalytic amount of anhydrous ferrous sulfate (5 mol%), and N,N-dimethylformamide (DMF) as the solvent.

-

Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

The butyronitrile product can be isolated and purified by fractional distillation.

Expected Yield: 80-90%

Diagram of the Dehydration Process:

Caption: Workflow for the dehydration of this compound to butyronitrile.

Logical Relationships in this compound Chemistry

The synthetic transformations of this compound are interconnected, allowing for the strategic synthesis of various functional groups from a common precursor.

Caption: Key synthetic transformations starting from butanal.

These protocols and application notes provide a comprehensive guide for the utilization of this compound in organic synthesis. The straightforward nature of these transformations, coupled with the ready availability of the starting materials, makes this compound an attractive and valuable intermediate for a wide range of synthetic applications in research and industry.

References

- 1. Butanal, oxime | C4H9NO | CID 8069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Butyronitrile - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. ias.ac.in [ias.ac.in]

Application Notes and Protocols: Butanal Oxime as a Reagent for Functional Group Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Carbonyl groups, particularly aldehydes and ketones, are highly reactive species that often require temporary masking to prevent unwanted side reactions. The formation of an oxime is a robust and well-established method for the protection of these carbonyl functionalities. Oximes are generally stable to a wide range of reaction conditions, including exposure to nucleophiles, bases, and some reducing agents.

This document provides detailed application notes and protocols for the use of oximes as protecting groups, with a specific focus on the protection of aldehydes, exemplified by butanal. It is important to note that the standard procedure involves the in situ formation of the oxime on the carbonyl-containing substrate by reacting it with hydroxylamine, rather than using a pre-formed aldoxime like butanal oxime as an external protecting reagent. These guidelines will detail the methodology for the formation of the oxime protecting group, its stability, and subsequent deprotection to regenerate the parent carbonyl compound.

Protection of Carbonyl Groups as Oximes

The protection of an aldehyde or ketone as an oxime is typically achieved through a condensation reaction with hydroxylamine, often in the form of its hydrochloride salt, in the presence of a base or an acid catalyst. The resulting C=N-OH group is significantly less electrophilic than the original C=O group.

General Stability of Oxime Protecting Groups

Oximes offer a reliable protection strategy due to their stability under various conditions. Key stability features include:

-

Stability to Nucleophiles and Bases: Oximes are generally stable to strong bases and various nucleophiles, including organometallic reagents like Grignard reagents.

-

Hydrolytic Stability: In aqueous solutions, aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazones, by a factor of 100 to 1000-fold.[1][2]

-

pH Dependence: Oxime stability is pH-dependent. They exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[1] Hydrolysis is catalyzed by acid.[1]

Data Presentation: Oximation of Aldehydes and Ketones

The following table summarizes the reaction conditions and yields for the oximation of various carbonyl compounds, demonstrating the general efficiency of this protection strategy.

| Entry | Substrate | Reagent and Conditions | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | NH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN (3 mL), reflux | 60 | 95 | [2] |

| 2 | 4-Chlorobenzaldehyde | NH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN (3 mL), reflux | 55 | 94 | [2] |

| 3 | 4-Nitrobenzaldehyde | NH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN (3 mL), reflux | 60 | 95 | [2] |

| 4 | Cinnamaldehyde | NH₂OH·HCl (1 mmol), Oxalic Acid (1 mmol), CH₃CN (3 mL), reflux | 65 | 92 | [2] |

| 5 | Acetophenone | NH₂OH·HCl (2 mmol), Oxalic Acid (2 mmol), CH₃CN (3 mL), reflux | 90 | 95 | [2] |

| 6 | Benzophenone | NH₂OH·HCl (2 mmol), Oxalic Acid (2 mmol), CH₃CN (3 mL), reflux | 90 | 93 | [2] |

| 7 | Cyclohexanone | NH₂OH·HCl (2 mmol), Oxalic Acid (2 mmol), CH₃CN (3 mL), reflux | 90 | 94 | [2] |

Experimental Protocols

Protocol 1: Protection of an Aldehyde (e.g., Butanal) as its Oxime

This protocol describes a general procedure for the formation of an aldoxime.

Materials:

-

Aldehyde (e.g., Butanal, 1.0 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl, 1.0 mmol)

-

Oxalic acid (1.0 mmol)

-

Acetonitrile (CH₃CN, 3 mL)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask (10 mL)

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a 10 mL round-bottomed flask equipped with a magnetic stir bar and a condenser, add the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and oxalic acid (1.0 mmol).[2]

-

Add acetonitrile (3 mL) to the flask.

-

Stir the mixture and heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 60-70 minutes), cool the reaction mixture to room temperature.[2]

-

Add deionized water (10 mL) and continue stirring for 5 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Deprotection of an Oxime to the Carbonyl Compound

This protocol outlines a method for the regeneration of the carbonyl compound from its oxime.

Materials:

-

Oxime (e.g., this compound, 1.0 mmol)

-

Anhydrous Aluminum Chloride (AlCl₃, 2.0 mmol)

-

Nano SiO₂ (4.0 mmol)

-

Mortar and pestle

-

Magnetic stirrer and stir bar

-

Oil bath

-

Ethyl acetate (EtOAc)

Procedure:

-

In a mortar, grind anhydrous AlCl₃ (0.266 g, 2.0 mmol) and nano SiO₂.

-

Add the oxime (1.0 mmol) to the mortar and continue grinding for a moment.

-

Transfer the mixture to a suitable flask and stir magnetically in an oil bath at 70-80 °C under solvent-free conditions for approximately 40 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and wash with ethyl acetate (3 x 5 mL).

-

Combine the ethyl acetate washes and evaporate the solvent under reduced pressure to afford the purified aldehyde.

Visualizations

Experimental Workflow: Protection and Deprotection of a Carbonyl Group

Caption: Workflow for carbonyl protection as an oxime and subsequent deprotection.

Reaction Mechanism: Oxime Formation

References

Application Notes: Butanal Oxime as an Anti-Skinning Agent in Paints

1. Introduction

In the paint and coatings industry, particularly with air-drying formulations like alkyd-based paints, "skinning" is a persistent issue. Skinning is the formation of an insoluble, gel-like film on the surface of the paint during storage or transportation.[1][2][3] This phenomenon occurs when the paint surface, in contact with air in the container, undergoes oxidative polymerization, a process catalyzed by metal driers.[1][4] The resulting skin is unusable and must be removed before application, leading to material loss and potential contamination of the bulk paint.[3][5]

Anti-skinning agents are additives designed to prevent this premature surface drying.[5][6] Butanal oxime (also known as Butyraldoxime) is an organic compound used for this purpose.[3][7] It belongs to the oxime class of anti-skinning agents, which are widely recognized for their high efficiency and minimal side effects compared to other classes like phenols.[2][6] While this compound is effective, the most commercially prevalent and studied compound in this class is 2-butanone oxime, also known as methyl ethyl ketoxime (MEKO).[5][8][9] The principles and application of this compound are analogous to those of MEKO.

2. Mechanism of Action

The effectiveness of oxime-based anti-skinning agents like this compound stems from a dual-action mechanism that temporarily halts the oxidative drying process at the air-paint interface within a sealed container.

-

Complexation with Metal Driers: Air-drying paints rely on metal salts (driers), typically cobalt-based, to catalyze the oxidative crosslinking of binder resins (e.g., drying oils).[4][8] this compound functions by forming weak, temporary complexes with these metal driers.[10] This action deactivates the catalyst, preventing it from initiating the polymerization process on the paint's surface during storage.[4][8]

-

Free-Radical Scavenging: The autoxidation process involves the formation of free radicals.[5][10] this compound can react with and trap these radicals, particularly peroxy radicals, creating stable addition products.[10][11] This interruption of the free-radical chain reaction is a key part of inhibiting film formation.[5][10]

Upon application of the paint, the volatile this compound evaporates from the large surface area of the wet film.[4][5][8] This releases the metal drier, allowing it to catalyze the oxidative curing process as intended, so the paint can dry properly.[4]

References

- 1. Do you know the working principle of anti-skinning agent (methyl ethyl ketone oxime, butanone oxime)?-IOTA [siliconesoftener.net]

- 2. okchemblog.wordpress.com [okchemblog.wordpress.com]

- 3. coherentmarketinsights.com [coherentmarketinsights.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Miljøprojekt, 884 – Substitution of cobalt driers and methyl ethyl ketoxime – 4 Anti-skinning agents [www2.mst.dk]

- 6. Page loading... [guidechem.com]

- 7. Butanal, oxime | C4H9NO | CID 8069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. borchers.com [borchers.com]

- 10. researchgate.net [researchgate.net]

- 11. New insights on the anti-skinning effect of methyl ethyl ketoxime in alkyd paints - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Quantitative Analysis of Butanal Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanal oxime is a chemical compound of interest in various industrial and research settings. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of this compound, with a primary focus on a validated gas chromatography (GC) method. Alternative methods, including high-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectrophotometry, are also discussed as potential approaches for method development.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography (GC): A robust and validated method for the determination of this compound, particularly in air samples. It offers high selectivity and sensitivity, especially when coupled with a nitrogen-selective detector (NSD).

-

High-Performance Liquid Chromatography (HPLC): A potential alternative to GC, particularly for non-volatile sample matrices. Method development would be required, likely involving reversed-phase or cation-exchange chromatography.

Gas Chromatography with Nitrogen-Selective Detection (GC-NSD)